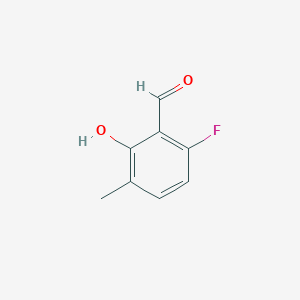

6-Fluoro-2-hydroxy-3-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

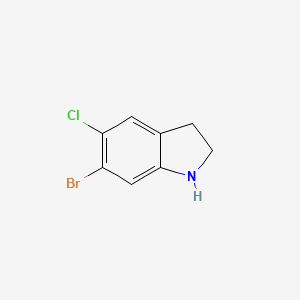

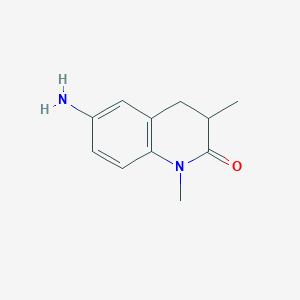

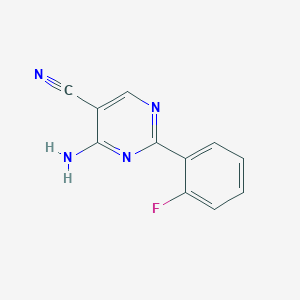

The molecular structure of 6-Fluoro-2-hydroxy-3-methylbenzaldehyde consists of a benzene ring with a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position . The presence of these functional groups may influence the compound’s reactivity and properties.Scientific Research Applications

1. Anticancer Activity

6-Fluoro-2-hydroxy-3-methylbenzaldehyde has been explored for its potential in anticancer treatments. Studies have shown its use in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. These fluoro combretastatins have demonstrated significant cell growth inhibitory properties, retaining the potent anticancer capabilities of their non-fluorinated counterparts (Lawrence et al., 2003).

2. Fluorescent pH Sensor

Research has been conducted on a new probe synthesized from 6-Fluoro-2-hydroxy-3-methylbenzaldehyde, which acts as a highly selective fluorescent pH sensor. This is significant for studying various biological organelles, as it shows a substantial increase in fluorescence intensity within a specific pH range (Saha et al., 2011).

3. Herbicide Synthesis

This compound is also a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. Its use in herbicide production showcases its versatility and importance in agricultural science (Qi-sun, 2005).

4. Pheromone Synthesis

In the field of chemical ecology, 6-Fluoro-2-hydroxy-3-methylbenzaldehyde is used in the synthesis of compounds that function as alarm and sex pheromones in astigmatid mites. This is crucial for developing applications of these pheromones for practical use (Noguchi et al., 1997).

5. Medical Imaging

In medical imaging, this compound has been used in the synthesis of aryl [18F]fluorides, which are essential in positron emission tomography (PET) imaging. This involves the use of [18F]fluorobenzaldehydes for preparing carrier-added and no-carrier-added (NCA) aryl [18F]fluorides, contributing significantly to advanced imaging techniques (Chakraborty & Kilbourn, 1991).

Safety and Hazards

properties

IUPAC Name |

6-fluoro-2-hydroxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWPPNKRVPRXCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)

![Cyclopropanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1381951.png)

![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)